Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol
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Overview
Description
Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol is a chemical compound that belongs to the class of disubstituted cyclic alcohols It is characterized by the presence of an acetic acid group and a trimethylsilylmethyl group attached to a cyclopentan-1-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with trimethylsilylmethylmagnesium chloride, followed by the addition of acetic acid. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone or acetic acid derivatives, while reduction can produce cyclopentanol or alkanes.
Scientific Research Applications
Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclopentan-1-ol: A simple cyclic alcohol with similar structural features.
Trimethylsilylmethylcyclopentane: A compound with a similar trimethylsilylmethyl group but lacking the acetic acid functionality.
Acetic acid derivatives: Compounds with similar acetic acid groups but different substituents on the cyclopentane ring.
Uniqueness
Acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol is unique due to the combination of its acetic acid and trimethylsilylmethyl groups attached to a cyclopentan-1-ol ring
Properties
CAS No. |
93297-64-4 |
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Molecular Formula |
C11H24O3Si |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
acetic acid;2-(trimethylsilylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H20OSi.C2H4O2/c1-11(2,3)7-8-5-4-6-9(8)10;1-2(3)4/h8-10H,4-7H2,1-3H3;1H3,(H,3,4) |
InChI Key |
LXSRFRWJQPPQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(C)CC1CCCC1O |
Origin of Product |
United States |
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